molecular formula C13H11BFNO3 B8085909 B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid

B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid

Cat. No.: B8085909
M. Wt: 259.04 g/mol
InChI Key: JRQIAQFQFHCYOH-UHFFFAOYSA-N
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Description

B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid is a boronic acid derivative intended for research applications. As an organoborane compound, this chemical features a carbon-boron bond and possesses the general structure R-B(OH)2, which is known to act as a Lewis acid . A key characteristic of boronic acids is their ability to form reversible covalent complexes with molecules containing Lewis base donors, such as diols and amino acids, making them valuable in the field of molecular recognition . While specific data on this exact compound is limited, boronic acids are extensively used as building blocks and intermediates in organic synthesis. Their most prominent application is in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process to form carbon-carbon bonds between boronic acids and organic halides, which is a fundamental tool in the construction of complex molecules . Other key catalytic applications include the Chan-Lam coupling, which forms carbon-nitrogen or carbon-oxygen bonds using a copper(II) catalyst . The presence of both the boronic acid group and the amide functionality in this particular compound may make it a versatile intermediate for the synthesis of more complex targets, such as potential inhibitors for enzymes like proteases and lipases, given that boronic acids are known to bind to active site serines . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with care, referring to the safety data sheet for proper handling procedures.

Properties

IUPAC Name

[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BFNO3/c15-11-6-4-9(5-7-11)13(17)16-12-3-1-2-10(8-12)14(18)19/h1-8,18-19H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQIAQFQFHCYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The reaction is conducted in a polar aprotic solvent, such as glycol dimethyl ether (diglyme), which facilitates nucleophilic acyl substitution. 3-Aminophenylboronic acid reacts with 4-fluorobenzoyl chloride in a 1:1 molar ratio, though excess acyl chloride may be used to drive the reaction to completion. The mechanism proceeds via the attack of the amine’s lone pair on the electrophilic carbonyl carbon of the acyl chloride, releasing hydrochloric acid as a byproduct.

Example Procedure

  • Combine 3-aminophenylboronic acid (0.380 g, 2.2 mmol) with 10 mL of glycol dimethyl ether.

  • Add 4-fluorobenzoyl chloride (50.00 g, 315 mmol) dropwise under inert atmosphere.

  • Stir the mixture at room temperature for 12–24 hours.

  • Quench the reaction with water, isolate the precipitate via filtration, and purify by recrystallization.

Two-Step Synthesis via Nitro Reduction and Acylation

An alternative route, adapted from a Chinese patent (CN106946920A), involves the hydrogenation of 3-nitrobenzeneboronic acid to 3-aminophenylboronic acid, followed by acylation with 4-fluorobenzoyl chloride. Although the patent exemplifies the 4-nitro isomer, the methodology is applicable to the 3-nitro precursor.

Step 1: Hydrogenation of 3-Nitrobenzeneboronic Acid

The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst in absolute ethanol.

Example Procedure

  • Suspend 3-nitrobenzeneboronic acid (16.7 g, 0.1 mol) in 200 mL of absolute ethanol.

  • Add 1.67 g of 0.5% Pd/C catalyst.

  • Pressurize the reaction vessel with hydrogen (0.5–1 atm) and heat to reflux for 3–4 hours.

  • Filter the catalyst and concentrate the filtrate to obtain 3-aminophenylboronic acid as a white solid (yield: 94.8–98.7%).

Characterization Data

  • 1H^1H-NMR (CD3_3OD) : δ 7.76–7.73 (m, 2H), 7.68–7.63 (m, 2H), 4.76 (br s, 2H), 1.33–1.38 (s, 2H).

  • FAB-MS : m/z 138 [M+H]+^+.

Step 2: Acylation with 4-Fluorobenzoyl Chloride

The synthesized 3-aminophenylboronic acid is acylated using conditions similar to the direct method.

Example Procedure

  • Dissolve 3-aminophenylboronic acid (13.7 g, 0.1 mol) in 50 mL of tetrahydrofuran (THF).

  • Cool to 10°C and add 4-fluorobenzoyl chloride (11.7 g, 0.15 mol) dropwise.

  • Stir at 25°C for 5 hours, then quench with 150 mL of water.

  • Isolate the product via filtration and dry under vacuum.

Characterization Data

  • FT-IR (KBr) : Peaks at 1670 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (N-H bend), and 1340 cm1^{-1} (B-O stretch).

  • Melting Point : 216–220°C.

Comparative Analysis of Synthetic Methods

Parameter Direct Acylation Two-Step Synthesis
Starting Material 3-Aminophenylboronic acid3-Nitrobenzeneboronic acid
Reaction Steps 12
Key Reagents 4-Fluorobenzoyl chlorideH2_2, Pd/C, acyl chloride
Solvent Glycol dimethyl etherEthanol (Step 1), THF (Step 2)
Yield ~75% (estimated)94.8–98.7% (Step 1), ~75% (Step 2)
Purity >95%>95%
Scalability HighModerate

Characterization and Quality Control

Spectroscopic Data

  • 1H^1H-NMR : Expected signals include aromatic protons (δ 7.6–7.8 ppm), fluorobenzoyl group (δ 7.1–7.3 ppm), and boronic acid protons (δ 1.3–1.4 ppm).

  • FT-IR : Key absorptions at 1670 cm1^{-1} (amide C=O), 1340 cm1^{-1} (B-O), and 3200–3400 cm1^{-1} (N-H).

Purity Assessment

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm confirms purity >95%.

  • Elemental Analysis : Matches calculated values for C13_{13}H11_{11}BFNO3_{3} .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride. Common oxidizing agents include hydrogen peroxide and sodium periodate.

  • Reduction: : The compound can be reduced to form the corresponding boronic ester or alcohol derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

  • Substitution: : The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), organic solvents (e.g., toluene, ethanol)

Major Products

    Oxidation: Boronate esters, boronic anhydrides

    Reduction: Boronic esters, alcohols

    Substitution: Biaryl compounds, vinyl derivatives

Scientific Research Applications

Medicinal Chemistry

Inhibition of Tubulin Polymerization
One of the most significant applications of boronic acids, including B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid, is in the development of small-molecule inhibitors targeting tubulin polymerization. These inhibitors are promising candidates for cancer treatment due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound has been noted for its potential as an antiproliferative agent against various human cancer cell lines, including MCF-7 and MDA-MB-231 .

Vascular Disrupting Agents (VDAs)
Research indicates that certain boronic acid derivatives can function as VDAs, which are designed to disrupt the blood supply to tumors. A study highlighted the synthesis of a phosphate prodrug derived from a boronic acid analogue that demonstrated significant vascular disrupting activity in mouse models of cancer . This suggests that this compound could be explored further for its potential dual functionality as both an antiproliferative agent and a VDA.

Organic Synthesis

Suzuki Coupling Reactions
Boron compounds are widely utilized in Suzuki coupling reactions, which are essential for forming biaryl compounds. This compound can serve as a key reactant in these reactions, facilitating the formation of complex organic molecules with applications ranging from pharmaceuticals to materials science . The efficiency of these reactions can be influenced by various factors such as solvent choice and catalyst type.

Table 1: Summary of Suzuki Coupling Reactions Involving Boronic Acids

Boronic Acid CompoundReaction ConditionsYield (%)Notes
This compoundPd(dppf)Cl2 catalyst; 90°C78%Effective for biaryl synthesis
3-Aminophenylboronic acidPotassium carbonate; 1,4-dioxane/water87.4%High yield under inert atmosphere

Structure-Activity Relationship (SAR) Studies

The exploration of structure-activity relationships is crucial for optimizing the efficacy of boronic acid derivatives. Studies have shown that modifications to the phenyl ring or the boron moiety can significantly alter biological activity. For instance, variations in substituents on the aromatic ring can enhance binding affinity and selectivity towards specific targets such as tubulin or other proteins involved in cancer progression .

Case Studies and Research Findings

  • Tubulin Inhibition and Anticancer Activity
    A study synthesized a series of boronic acid derivatives, including this compound, evaluating their inhibitory effects on tubulin polymerization. The results indicated that certain analogues exhibited low nanomolar IC50 values against breast cancer cell lines, demonstrating their potential as effective anticancer agents .
  • Vascular Disruption in Cancer Models
    Another research effort focused on the development of a prodrug form of a boronic acid analogue which showed promising results in vivo, significantly reducing tumor growth by disrupting blood supply pathways . This highlights the therapeutic potential of boronic acids beyond traditional roles.

Mechanism of Action

The mechanism by which B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. In biological systems, this can include interactions with enzymes or receptors that contain diol groups, leading to inhibition or modulation of their activity. The boronic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues and their properties:

Compound Name Substituent(s) Key Properties/Applications Evidence Source
B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid 4-fluorobenzoylamino, boronic acid Potential enzyme inhibition, biosensing -
B-[3-[(4-pentynoylamino)phenyl]boronic acid 4-pentynoylamino, boronic acid Synthetic intermediate, click chemistry
3-Aminophenylboronic acid (3APBA) Amino group, boronic acid Fluorescence, glucose sensing
4-Fluorophenylboronic acid (quinoxaline derivative) 4-fluoro, boronic acid Antimicrobial activity (MIC: <1 µg/mL)
1-Amido-2-triazolylethaneboronic acid Triazole ring, boronic acid β-lactamase inhibition (Ki: 0.1–5 µM)
Boronic acid-containing cis-stilbenes (13c/d) Boronic acid, hydroxyl replacement Tubulin polymerization inhibition (IC₅₀: 21–22 µM)

Physicochemical and Binding Properties

  • Hydrophobicity: Fluorinated and benzoyl-substituted boronic acids typically exhibit increased hydrophobicity compared to amino- or hydroxyl-substituted analogues, influencing membrane permeability and bioavailability .
  • Binding Interactions : Phenylboronic acids form reversible complexes with diols (e.g., glucose) and hydroxyacids. Steric hindrance from substituents (e.g., 4-fluorobenzoyl) may reduce binding constants (log K ≈ 2–4) compared to less hindered analogues .

Research Findings and Data Tables

Table 2: Binding Constants of Boronic Acids with Diols

Compound Diol Partner log K (Binding Constant) Notes
Phenylboronic acid 1,2-ethanediol 3.2 Baseline for unsubstituted analogues
4-Fluorophenylboronic acid Fructose 2.8 Fluorine reduces binding due to steric effects
3APBA Glucose 4.1 Amino group enhances binding

Biological Activity

B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and drug delivery systems. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Boron-containing compounds, particularly boronic acids, have gained attention for their diverse applications in medicinal chemistry. The compound in focus, this compound, is characterized by the presence of a boronic acid functional group which enhances its reactivity and potential biological interactions.

Synthesis

The synthesis typically involves the reaction of 3-aminophenylboronic acid with 4-fluorobenzoyl chloride under controlled conditions to yield the desired product. The reaction can be monitored using techniques such as NMR and HPLC to ensure purity and yield.

2.1 Anticancer Properties

Research indicates that boronic acids can act as proteasome inhibitors, which is crucial for cancer therapy. They disrupt the ubiquitin-proteasome pathway, leading to the accumulation of pro-apoptotic factors within cancer cells.

  • Case Study : A study demonstrated that phenylboronic acid derivatives exhibited selective cytotoxicity towards various cancer cell lines while sparing normal cells . This selectivity is attributed to enhanced uptake by cancer cells due to overexpression of sialylated glycoproteins that interact with boronic acids.

2.2 Antibacterial Activity

Boronic acids have shown promise against antibiotic-resistant bacteria by inhibiting β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

  • Research Findings : A study highlighted that phenylboronic acids effectively inhibit the growth of β-lactam-resistant strains by disrupting their cell wall synthesis . This mechanism is vital in combating infections caused by resistant bacterial strains.

3.1 In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Proteasome inhibition
MCF-720Apoptosis induction
A54918Cell cycle arrest

These studies indicate that the compound exhibits significant anticancer activity, particularly through mechanisms involving apoptosis and cell cycle disruption.

3.2 In Vivo Studies

Animal models have been utilized to assess the therapeutic efficacy and safety profile of this compound.

  • Findings : In a murine model of melanoma, treatment with this compound resulted in a significant reduction in tumor size compared to control groups . The compound's ability to penetrate tumor tissues effectively was noted as a contributing factor to its efficacy.

4. Drug Delivery Applications

The unique properties of boronic acids have led to their incorporation into drug delivery systems. Nanoparticles decorated with boronic acid moieties can selectively target cancer cells due to their specific interactions with sialic acid on the surface of these cells.

  • Research Example : PBA-decorated nanoparticles demonstrated enhanced stability and selective uptake in cancer cells, significantly improving the delivery efficiency of therapeutic agents such as mRNA and siRNA .

5. Conclusion

This compound exhibits promising biological activities with significant implications for cancer therapy and antibacterial applications. Its mechanisms involve proteasome inhibition and targeted drug delivery capabilities, making it a valuable candidate for further development in pharmaceutical sciences.

Q & A

Q. What are the recommended synthetic routes for B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid, and how is its purity validated?

The synthesis typically involves coupling 4-fluorobenzoyl chloride with 3-aminophenylboronic acid derivatives, followed by purification via recrystallization or column chromatography . Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) to confirm structural integrity, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment (>95%) .

Q. How should this compound be stored to ensure long-term stability?

Due to boronic acid sensitivity to moisture and oxidation, store under inert gas (argon or nitrogen) at –20°C in a desiccator. Use amber vials to minimize photodegradation. Stability studies indicate hydrolysis risks under high humidity, necessitating periodic purity checks via HPLC .

Q. How does the 4-fluorobenzoyl substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The electron-withdrawing fluorine atom enhances electrophilicity of the boronic acid, improving transmetalation efficiency. However, steric hindrance from the benzoyl group may reduce reaction rates with bulky substrates. Comparative kinetic studies with non-fluorinated analogs are advised to quantify electronic effects .

Advanced Research Questions

Q. Can this boronic acid be integrated into fluorescent sensors for diol-containing biomolecules (e.g., glucose)?

Yes. The compound’s boronic acid group binds reversibly with 1,2- or 1,3-diols, enabling glucose sensing. Functionalization into carbon dots (C-dots) via hydrothermal synthesis (e.g., with phenylboronic acid precursors) can yield pH-stable, selective sensors. Fluorescence quenching upon glucose binding has been demonstrated with detection limits as low as 9 μM .

Q. What computational methods are suitable for predicting its structural and electronic properties?

Density functional theory (DFT) at the B3LYP/6-31G* level accurately models bond angles, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps). Solvent effects (e.g., water) should be incorporated using polarizable continuum models (PCM). SPARTAN or Gaussian software is recommended .

Q. What analytical strategies detect genotoxic impurities (e.g., unreacted precursors) in this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) achieves limits of detection (LOD) <1 ppm. Validate methods per ICH Q2(R1) guidelines, including specificity (against structurally similar impurities), accuracy (spike-recovery 90–110%), and robustness (pH/temperature variations) .

Q. How can enantioselectivity be enhanced in molecularly imprinted polymers (MIPs) using this boronic acid?

In MIPs, rigid binding sites improve selectivity. Use a template (e.g., phenyl α-D-mannopyranoside) during polymerization to create cavities complementary to the target enantiomer. Studies show reduced flexibility between the boronic acid and polymer backbone increases chiral resolution efficiency .

Q. How does pH modulate the stability of its complexes with diols or hydroxy acids?

Potentiometric titration reveals boronate ester stability decreases below pH 7 due to protonation of the tetrahedral boronate complex. However, α-hydroxy acids (e.g., lactic acid) maintain stable complexes at pH <3 due to their low pKa. For 1,2-diols, optimal binding occurs at pH 8–10 .

Methodological Considerations Table

Research Aspect Key Parameters References
Synthesis Coupling reaction yield: 60–75%; Purity: >95% (HPLC)
Sensing Applications Glucose LOD: 9 μM; Selectivity: >90% against fructose, galactose
Computational Modeling HOMO-LUMO gap: 5.2 eV (B3LYP/6-31G*); Bond length (B–O): 1.36 Å
Impurity Analysis LC-MS/MS LOD: 0.3 ppm; Linearity: R² >0.99 (1–100 ppm)

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